2,2-Difluoropropane-1-sulfonyl chloride
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Overview
Description
“2,2-Difluoropropane-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1779953-86-4 . It has a molecular weight of 178.59 and its IUPAC name is 2,2-difluoropropane-1-sulfonyl chloride .
Molecular Structure Analysis
The InChI code for “2,2-Difluoropropane-1-sulfonyl chloride” is 1S/C3H5ClF2O2S/c1-3(5,6)2-9(4,7)8/h2H2,1H3 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2-Difluoropropane-1-sulfonyl chloride” include a molecular weight of 178.59 .Scientific Research Applications
Synthesis of Sulfonyl Fluorides
2,2-Difluoropropane-1-sulfonyl chloride is used in the synthesis of sulfonyl fluorides . Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .
Transformation of Sulfonates or Sulfonic Acids
A facile cascade process for directly transforming the abundant and inexpensive sulfonates (or sulfonic acids) to the highly valuable sulfonyl fluorides has been developed . This new protocol features mild reaction conditions using readily available and easy-to-operate reagents .
Covalent Probes in Chemical Biology
Sulfonyl fluorides, including those derived from 2,2-Difluoropropane-1-sulfonyl chloride, have found remarkable utility as covalent probes in chemical biology . They enable the efficient targeting of active-site amino acid residues .
Development of Protease Inhibitors
Through the reaction of sulfonyl fluorides with active site amino acids to inactivate these enzymes, the corresponding sulfonyl fluoride-type protease inhibitors could be developed . The commonly used serine protease inhibitors include (2-aminoethyl)benzenesulfonyl fluoride .
Antibacterial Applications
2-Nitrobenzenesulfonyl fluoride, a type of sulfonyl fluoride, has been found effective at killing Gram-negative bacteria . The sulfonyl fluoride group could possibly react with target proteins directly or via an intermediate .
Diagnostic Applications in Positron Emission Tomography
The diagnostic value of sulfonyl fluoride in 18F-labelled biomarkers in positron emission tomography has also drawn much attention . For example, the application of [18F]4-formylbenzenesulfonyl fluoride as a radio labeling synthon .
Safety and Hazards
Mechanism of Action
Mode of Action
Sulfonyl chloride compounds are generally known to be reactive, undergoing nucleophilic substitution reactions . They can react with amines, for example, to form sulfonamides
Biochemical Pathways
The specific biochemical pathways affected by 2,2-Difluoropropane-1-sulfonyl chloride are currently unknown . Sulfonyl chlorides are often used in organic synthesis, suggesting that they may interact with a wide range of biochemical pathways .
properties
IUPAC Name |
2,2-difluoropropane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClF2O2S/c1-3(5,6)2-9(4,7)8/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHVCEAOLHMMMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1779953-86-4 |
Source
|
Record name | 2,2-difluoropropane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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